molecular formula C11H12BrNO2 B1331996 2-Bromo-4,5-diethoxybenzonitrile CAS No. 445007-64-7

2-Bromo-4,5-diethoxybenzonitrile

Cat. No.: B1331996
CAS No.: 445007-64-7
M. Wt: 270.12 g/mol
InChI Key: ZWUUIGRMTVSDRU-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diethoxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is a brominated derivative of benzonitrile, characterized by the presence of two ethoxy groups at the 4 and 5 positions of the benzene ring and a nitrile group at the 1 position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-4,5-diethoxybenzonitrile typically involves the bromination of 4,5-diethoxybenzonitrile. The process can be summarized as follows:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Procurement of high-purity 4,5-diethoxybenzonitrile and bromine.

    Reaction Setup: Large-scale reactors equipped with temperature control and efficient mixing to ensure uniform bromination.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-4,5-diethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-4,5-diethoxybenzonitrile or 2-thio-4,5-diethoxybenzonitrile.

    Oxidation Products: 4,5-diethoxybenzaldehyde or 4,5-diethoxybenzoic acid.

    Reduction Products: 2-Bromo-4,5-diethoxybenzylamine.

Scientific Research Applications

2-Bromo-4,5-diethoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-diethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, often forming covalent or non-covalent bonds with the target molecules. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-Bromo-2,6-diethylaniline
  • 5-Bromo-2-propoxybenzonitrile
  • 5-Bromo-3-methoxypicolinonitrile

Comparison:

2-Bromo-4,5-diethoxybenzonitrile is unique due to the presence of both ethoxy groups and a nitrile group on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse chemical derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-4,5-diethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUUIGRMTVSDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361162
Record name 2-bromo-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445007-64-7
Record name 2-bromo-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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